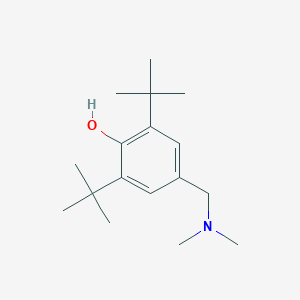

2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol

Beschreibung

Eigenschaften

IUPAC Name |

2,6-ditert-butyl-4-[(dimethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO/c1-16(2,3)13-9-12(11-18(7)8)10-14(15(13)19)17(4,5)6/h9-10,19H,11H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZVBRIIHDRYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044997 | |

| Record name | 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

88-27-7 | |

| Record name | 2,6-Di-tert-butyl-α-(dimethylamino)-p-cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 703 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 703 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 703 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-α-dimethylamino-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYL-4-(DIMETHYLAMINO)METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TK6VR2KYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol CAS number 88-27-7 properties

An In-depth Technical Guide on 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol (CAS 88-27-7)

This technical guide provides a comprehensive overview of this compound, a sterically hindered phenolic compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and relevant experimental protocols.

Chemical Identity and Identifiers

This compound is a multifunctional organic compound, widely recognized for its antioxidant properties.[1][2][3] It is also known by various synonyms, including Antioxidant 703.[1][4][5]

| Identifier | Value |

| CAS Number | 88-27-7[1][2][4] |

| IUPAC Name | 2,6-di-tert-butyl-4-[(dimethylamino)methyl]phenol[6] |

| Molecular Formula | C₁₇H₂₉NO[1][2][4] |

| Molecular Weight | 263.42 g/mol [1][2][4] |

| InChI Key | VMZVBRIIHDRYGK-UHFFFAOYSA-N[1][7][8] |

| SMILES | CN(C)Cc1cc(c(O)c(c1)C(C)(C)C)C(C)(C)C[2][7] |

| Synonyms | (3,5-di-tert-Butyl-4-hydroxybenzyl)dimethylamine, 4-[(Dimethylamino)methyl]-2,6-di-tert-butylphenol, Agidol 3, Ethyl 703, Antioxidant 703[1][6][9] |

Physicochemical and Spectroscopic Data

The compound is a white to yellow crystalline powder.[1] Its physicochemical properties are summarized in the tables below.

Physicochemical Properties

| Property | Value |

| Melting Point | 93-94 °C[1][4][10] |

| Boiling Point | 172 °C at 30 mmHg[1][4][10] |

| Density | 0.9225 g/cm³ (estimate)[1][4][10] |

| Flash Point | 138 °C[1][5][10] |

| Vapor Pressure | 0.002 Pa at 25 °C[1][5] |

| Water Solubility | 10.7 mg/L at 20 °C[1][10] |

| logP | 4.24[1] |

| pKa | 11.17 ± 0.70 (Predicted)[1][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

| Spectroscopy | Data |

| ¹H NMR | Spectrum available.[8] |

| ¹³C NMR | Spectrum available.[6] |

| Mass Spectrum | Available via NIST WebBook.[11][12] |

| Infrared (IR) | Available via NIST WebBook.[11][13] |

Synthesis and Manufacturing

The primary method for synthesizing this compound is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on an active hydrogen compound.

Mannich Reaction Synthesis

This compound is readily synthesized via a Mannich reaction involving 2,6-di-tert-butylphenol, formaldehyde, and dimethylamine.[1][14]

Alternative Synthesis Route

An alternative synthesis involves the reaction of 4-bromomethyl-2,6-di-tert-butyl-phenol with N,N-dimethylamine in a suitable solvent like tetrahydrofuran (THF).[14]

Mechanism of Action as an Antioxidant

This compound functions as a potent antioxidant due to its sterically hindered phenolic structure. The bulky tert-butyl groups ortho to the hydroxyl group enhance its stability and ability to act as a radical scavenger.

The antioxidant mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•), which neutralizes the radical and prevents it from propagating oxidative chain reactions.[2] The resulting phenoxy radical is stabilized by resonance and the steric hindrance provided by the tert-butyl groups, making it relatively unreactive and unable to initiate new oxidation chains.

Applications in Research and Drug Development

While primarily used as an industrial antioxidant for materials like rubber, plastics, and oils, its properties are highly relevant to the pharmaceutical and drug development sectors.[1][2][3][4]

-

Excipient in Formulations: Its ability to inhibit lipid peroxidation and scavenge free radicals makes it a candidate for use as a stabilizer for active pharmaceutical ingredients (APIs) that are susceptible to oxidative degradation.[2]

-

Organic Synthesis: The presence of reactive sites—the phenolic hydroxyl and the tertiary amine—makes it a versatile intermediate for synthesizing more complex molecules and novel compounds.[15]

-

Research Chemical: It serves as a reference standard in antioxidant assays and studies on the mechanisms of oxidative stress.

Experimental Protocols

Synthesis from 4-bromomethyl-2,6-di-tert-butyl-phenol

This protocol is based on a documented laboratory synthesis.[14]

Materials:

-

4-bromomethyl-2,6-di-tert-butyl-phenol (9.0 g, 0.03 mol)

-

Dimethylamine (2.7 g, 0.06 mol)

-

Tetrahydrofuran (THF), anhydrous (60 ml)

-

Water

Procedure:

-

In a suitable reaction vessel, add 4-bromomethyl-2,6-di-tert-butyl-phenol (9.0 g) and THF (60 ml).

-

Stir the mixture to dissolve the solid.

-

To the stirring solution, add dimethylamine (2.7 g).

-

Allow the reaction to proceed at room temperature with continuous stirring. Monitor the reaction progress using an appropriate method (e.g., TLC).

-

Upon completion, remove the THF solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting residue with water (30 ml) to remove any remaining salts.

-

Collect the solid product. The reported yield for this procedure is approximately 93.6%.[14]

-

If necessary, the product can be further purified by recrystallization from a mixture of ethyl acetate and ethanol.[14]

Workflow for Evaluating Oxidative Stability of a Formulation

The following workflow illustrates how this compound can be used to assess and improve the stability of a drug formulation.

Safety and Toxicology

This compound is classified as harmful if swallowed and can cause serious eye irritation and allergic skin reactions.[7] It is also very toxic to aquatic life with long-lasting effects.

Toxicological Data

| Parameter | Value | Species |

| LD₅₀ (Oral) | 1030 mg/kg[16] | Rat |

| LC₅₀ (Fish, 96h) | 1.346 mg/L[17] | - |

| LC₅₀ (Daphnia, 48h) | 0.659 mg/L[17] | - |

| EC₅₀ (Algae, 96h) | 0.644 mg/L[17] | - |

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[16] Avoid the formation of dust and aerosols.[16] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[7]

-

Storage: Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly closed and store under an inert atmosphere at room temperature.[1][4][10]

Conclusion

This compound (CAS 88-27-7) is a well-characterized hindered phenolic antioxidant with a robust dataset supporting its physicochemical properties and synthesis. Its primary industrial applications as a stabilizer for polymers and oils highlight its potential utility in pharmaceutical formulations to protect sensitive APIs from oxidative degradation. The provided protocols and workflows offer a starting point for its practical application and evaluation in a research and development setting. Proper safety precautions are essential when handling this compound due to its potential health and environmental hazards.

References

- 1. This compound | 88-27-7 [chemicalbook.com]

- 2. This compound | 88-27-7 | AAA08827 [biosynth.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 88-27-7 | CAS DataBase [m.chemicalbook.com]

- 5. This compound CAS#: 88-27-7 [m.chemicalbook.com]

- 6. Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)- | C17H29NO | CID 66609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 96 88-27-7 [sigmaaldrich.com]

- 8. This compound(88-27-7) 1H NMR spectrum [chemicalbook.com]

- 9. This compound (CAS 88-27-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Cas 88-27-7,this compound | lookchem [lookchem.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. This compound [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 88-27-7 Name: 2,6-di-tert-butyl-α-dimethylamino-p-cresol [xixisys.com]

physical and chemical properties of 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol, a sterically hindered phenolic compound. It is intended for researchers, scientists, and drug development professionals who may utilize this compound in their work.

Chemical Identity and Physical Properties

This compound, also known by various synonyms and trade names, is a solid organic compound. Its key identifiers and physical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 2,6-bis(tert-butyl)-4-[(dimethylamino)methyl]phenol |

| CAS Number | 88-27-7[1][2][3][4] |

| Molecular Formula | C17H29NO[2][3][4] |

| Molecular Weight | 263.42 g/mol [2][3][4][5] |

| Synonyms | (3,5-di-tert-Butyl-4-hydroxybenzyl)dimethylamine, 2,6-Di-tert-butyl-α-(dimethylamino)-4-cresol, 4-[(Dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)phenol, Antioxidant 703, Agidol 3, Ethyl 703[1][2][5][6] |

| InChI Key | VMZVBRIIHDRYGK-UHFFFAOYSA-N[4] |

| SMILES | CN(C)Cc1cc(c(O)c(c1)C(C)(C)C)C(C)(C)C |

| Physical Property | Value |

| Appearance | Solid |

| Melting Point | 90-95 °C, 93-94 °C[2][7] |

| Boiling Point | 172 °C at 30 mmHg[2] |

| Flash Point | 138 °C[2][8] |

| Solubility | Soluble in organic solvents, not in water.[3] |

| Vapor Pressure | 0.002 Pa at 25 °C[2] |

Chemical Properties and Reactivity

This compound is a hindered phenol, a class of compounds known for their antioxidant properties. The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the phenol, which influences its reactivity and makes it an effective radical scavenger.[3] It is used to stabilize materials such as lubricating oils, rubber, and synthetic resins against oxidation.[1][2]

The presence of both a phenolic hydroxyl group and a tertiary amine moiety provides multiple reactive sites for organic synthesis.[9] The hydroxyl group can undergo reactions like etherification and esterification, while the dimethylaminomethyl group can be involved in quaternization or act as a directing group.[9] It is generally stable under normal conditions but may react with strong oxidizing agents.[3]

Synthesis

This compound is synthesized via the Mannich reaction.[10] This is a three-component condensation reaction involving 2,6-di-tert-butylphenol, formaldehyde, and dimethylamine.[1][2][11]

Reaction Mechanism: Mannich Reaction

The synthesis proceeds through the formation of an iminium ion from dimethylamine and formaldehyde, which then electrophilically attacks the electron-rich aromatic ring of 2,6-di-tert-butylphenol at the para position.

Experimental Protocols

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of the title compound based on the principles of the Mannich reaction.

Materials:

-

2,6-di-tert-butylphenol

-

Dimethylamine (25% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Toluene

-

Diethyl ether

-

Heptane

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 2,6-di-tert-butylphenol in toluene.

-

To this solution, add a 25% aqueous solution of dimethylamine at room temperature.

-

Cool the reaction mixture and add a 37% aqueous formaldehyde solution dropwise, maintaining a low temperature.

-

After the addition is complete, warm the mixture and stir for several hours.

-

Heat the reaction mixture to reflux for a couple of hours to ensure the reaction goes to completion.

-

Cool the mixture and dilute it with diethyl ether.

-

Transfer the mixture to a separatory funnel and wash the organic layer with water multiple times.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from heptane to yield purified white crystals of this compound.[12]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

| Spectroscopy | Data Availability |

| Infrared (IR) Spectrum | Available[4][13] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Available[14] |

| Mass Spectrometry (Electron Ionization) | Available[4][15] |

Applications

The primary application of this compound is as an antioxidant.[1][2] Its sterically hindered phenolic structure allows it to act as a radical scavenger, thereby preventing oxidative degradation of materials. In the context of drug development and organic synthesis, its bifunctional nature makes it a versatile intermediate for the synthesis of more complex molecules.[7][9]

Antioxidant Mechanism

The antioxidant activity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxy radical is stabilized by the bulky tert-butyl groups, preventing it from initiating further radical chain reactions.

Safety and Handling

This compound is harmful if swallowed and may cause skin and eye irritation.[16] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17] Work should be conducted in a well-ventilated area or a fume hood.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).[8][16][17]

References

- 1. This compound | 88-27-7 [chemicalbook.com]

- 2. This compound CAS#: 88-27-7 [m.chemicalbook.com]

- 3. This compound | 88-27-7 | AAA08827 [biosynth.com]

- 4. This compound [webbook.nist.gov]

- 5. Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)- | C17H29NO | CID 66609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (CAS 88-27-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound [myskinrecipes.com]

- 8. fishersci.com [fishersci.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. adichemistry.com [adichemistry.com]

- 12. prepchem.com [prepchem.com]

- 13. This compound [webbook.nist.gov]

- 14. This compound(88-27-7) 13C NMR spectrum [chemicalbook.com]

- 15. This compound [webbook.nist.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol via Mannich Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol, a sterically hindered phenolic antioxidant, via the Mannich reaction. This document details the underlying chemical principles, provides established experimental protocols, and presents key quantitative and qualitative data relevant to the synthesis and characterization of the target compound. The information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and material science.

Introduction

This compound, also known as a Mannich base derivative of 2,6-di-tert-butylphenol, is a compound of significant interest due to its antioxidant properties.[1][2] The presence of bulky tert-butyl groups ortho to the hydroxyl group provides steric hindrance, which is crucial for its function as a radical scavenger in various applications, including the stabilization of polymers, lubricants, and organic materials.[3][4] The Mannich reaction is a classic and efficient three-component condensation reaction that provides a straightforward route to this and other aminomethylated phenols.[5] This reaction involves the aminoalkylation of an acidic proton, in this case, on the aromatic ring of a phenol, with formaldehyde and a secondary amine, such as dimethylamine.[5]

The Mannich Reaction: Mechanism and Specifics

The Mannich reaction, in the context of phenol substrates, is an electrophilic aromatic substitution.[5] The reaction proceeds through the initial formation of an electrophilic iminium ion from the reaction of formaldehyde and a secondary amine (dimethylamine in this case). The phenol then acts as a nucleophile, attacking the iminium ion to form the aminomethylated product.

The key steps of the mechanism are as follows:

-

Formation of the Eschenmoser salt precursor: Dimethylamine attacks the carbonyl carbon of formaldehyde, followed by proton transfer to form a hemiaminal.

-

Formation of the Iminium Ion: The hemiaminal is protonated, and a water molecule is eliminated to generate a reactive dimethylaminomethyl cation (an iminium ion).

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2,6-di-tert-butylphenol attacks the electrophilic carbon of the iminium ion. Due to the steric hindrance from the two tert-butyl groups at the ortho positions, the substitution occurs at the para position.

-

Deprotonation: A base removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final product, this compound.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C17H29NO | [3][6] |

| Molecular Weight | 263.42 g/mol | [3][6] |

| Melting Point | 93-94 °C | [7] |

| Boiling Point | 172 °C at 30 mm Hg | [7] |

| Yield | Up to 90% | [8] |

| Appearance | White crystalline powder | [6] |

Experimental Protocols

The following protocols are based on established methods for the Mannich reaction of phenols.[9]

Method A: Aqueous Conditions

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-di-tert-butylphenol (1.0 eq), and an aqueous solution of dimethylamine (25%, 1.5 eq).

-

Addition of Formaldehyde: Cool the stirred mixture to 10-15 °C in an ice bath. Add an aqueous solution of formaldehyde (37%, 1.5 eq) dropwise over 15 minutes, ensuring the temperature does not exceed 20 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and stir the mixture at 25 °C for 1 hour.

-

Heating: Heat the reaction mixture to 100 °C and maintain it at this temperature for 2 hours.

-

Work-up: To the hot solution, add sodium chloride (160 g per mole of phenol) to salt out the product. Allow the mixture to cool to room temperature.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Methanolic Conditions

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-di-tert-butylphenol (1.0 eq) in methanol.

-

Addition of Reagents: To the solution, add an aqueous solution of dimethylamine (25%, 1.5 eq) followed by an aqueous solution of formaldehyde (37%, 1.5 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.

-

Work-up: After cooling to room temperature, concentrate the mixture in vacuo to remove the methanol.

-

Purification: The residue can be purified by recrystallization or chromatography to yield the final product.

Visualizations

Mannich Reaction Mechanism

Caption: Mechanism of the Mannich reaction for the synthesis of this compound.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis and purification of the target compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include singlets for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the tert-butyl protons.

-

¹³C NMR: Will show distinct signals for the quaternary carbons of the tert-butyl groups, the aromatic carbons, the benzylic carbon, and the N-methyl carbons.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the phenolic hydroxyl group, C-H stretches of the alkyl groups, and C-N stretching vibrations.

-

Melting Point Analysis: A sharp melting point range close to the literature value (93-94 °C) is indicative of high purity.[7]

Conclusion

The Mannich reaction provides an efficient and direct synthetic route to this compound. The reaction is robust and can be performed under various conditions, making it adaptable to different laboratory settings. The detailed protocols and data presented in this guide offer a solid foundation for the successful synthesis and characterization of this important antioxidant, facilitating its application in research and development.

References

- 1. This compound CAS#: 88-27-7 [m.chemicalbook.com]

- 2. This compound | 88-27-7 [chemicalbook.com]

- 3. This compound | 88-27-7 | AAA08827 [biosynth.com]

- 4. WO1984002336A1 - Antioxidant synthesis - Google Patents [patents.google.com]

- 5. Mannich reaction - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Cas 88-27-7,this compound | lookchem [lookchem.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Spectrometric Analysis of 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the antioxidant compound 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol, also known as Mannich base antioxidant. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require detailed analytical information on this compound.

Chemical Structure and Properties

This compound is a sterically hindered phenolic antioxidant. Its structure is characterized by a phenol ring substituted with two bulky tert-butyl groups at the ortho positions and a dimethylaminomethyl group at the para position. This structural arrangement is key to its antioxidant activity.

Molecular Formula: C₁₇H₂₉NO

Molecular Weight: 263.42 g/mol

CAS Number: 88-27-7

Spectroscopic Data

This section presents the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below is a summary of the ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results | -OH | ||

| Data not available in search results | Ar-H | ||

| Data not available in search results | -CH₂- | ||

| Data not available in search results | -N(CH₃)₂ | ||

| Data not available in search results | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results | Ar-C-OH |

| Data not available in search results | Ar-C-C(CH₃)₃ |

| Data not available in search results | Ar-CH |

| Data not available in search results | Ar-C-CH₂ |

| Data not available in search results | -CH₂- |

| Data not available in search results | -N(CH₃)₂ |

| Data not available in search results | -C(CH₃)₃ |

| Data not available in search results | -C(CH₃)₃ |

Note: Specific chemical shift values and multiplicities were not explicitly available in the public search results. The assignments are based on the known chemical structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is typically acquired as a solid dispersed in a KBr pellet.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3640 | Strong, Sharp | O-H stretch (non-hydrogen bonded) |

| ~2950 | Strong | C-H stretch (aliphatic) |

| ~1430 | Medium | C-H bend (CH₃ and CH₂) |

| ~1230 | Medium | C-O stretch (phenol) |

| ~1150 | Medium | C-N stretch |

Note: The peak list is a qualitative interpretation based on typical IR absorption regions for the functional groups present in the molecule. A detailed peak table was not available in the search results.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns. Electron Ionization (EI) is a common technique for this analysis.

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 263 | Data not available | [M]⁺ (Molecular Ion) |

| 248 | Data not available | [M - CH₃]⁺ |

| 58 | Data not available | [CH₂=N(CH₃)₂]⁺ (Base Peak) |

Note: While the molecular ion peak is confirmed at m/z 263, the relative intensities and a complete fragmentation pattern were not available in the provided search results.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the probe to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the FID as described for the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Introduction (Direct Inlet or GC):

-

For direct inlet, a small amount of the sample is placed on a probe and inserted into the ion source. The sample is then heated to induce vaporization.

-

For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, hexane) is injected into the gas chromatograph. The compound is separated from the solvent and elutes into the mass spectrometer's ion source.

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Chemical Structure

Solubility of 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol in organic solvents

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth guide to the solubility of 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol in organic solvents, including methodologies for its determination and synthesis.

Introduction

This compound, also known as Antioxidant 703, is a sterically hindered phenolic compound with the CAS number 88-27-7.[1][2] Its molecular structure, featuring bulky tert-butyl groups flanking a hydroxyl group and a dimethylaminomethyl substituent at the para position, imparts significant antioxidant properties.[3] These structural features are crucial for its function in preventing free-radical-mediated oxidation in materials such as plastics, rubber, synthetic resins, and lubricating oils.[1][4][5]

Understanding the solubility of this compound is critical for its application, formulation, and use in organic synthesis.[6] Solubility dictates the choice of solvent for reactions, purification processes like recrystallization, and the preparation of homogenous solutions for testing and quality control. This guide provides a summary of its known solubility characteristics and a detailed experimental protocol for its quantitative determination.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₉NO | [4] |

| Molecular Weight | 263.42 g/mol | [4] |

| Appearance | Solid | [7] |

| Melting Point | 90-95 °C | [7] |

| Boiling Point | 172 °C @ 30 mmHg | [7] |

| CAS Number | 88-27-7 | [4] |

Solubility Profile

While extensive quantitative solubility data is not widely published, the compound is generally characterized as soluble in organic solvents and insoluble in water.[8] The large nonpolar surface area contributed by the two tert-butyl groups and the benzene ring dominates its solubility behavior, favoring dissolution in less polar organic media.

The table below summarizes the available qualitative solubility information.

| Solvent | Solubility | Reference |

| Water | Insoluble | [8] |

| Methanol | Soluble | [4] |

| General Organic Solvents | Soluble | [8] |

For precise formulation and experimental design, it is imperative for researchers to determine the quantitative solubility in specific solvents of interest. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The "shake-flask" method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[9] It involves saturating a solvent with the solute over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Objective: To determine the concentration of this compound required to form a saturated solution in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, acetone, toluene, hexane)

-

Glass flasks or vials with airtight seals (e.g., screw-cap vials)

-

Orbital shaker with temperature control (or a shaker placed in a temperature-controlled incubator)

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass flask. The key is to ensure that undissolved solid remains at the end of the equilibration period, confirming that the solution is saturated.[9]

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the flask.

-

Equilibration: Seal the flask tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached.[8] The equilibration time should be sufficient for the dissolution process to complete.

-

Phase Separation: After equilibration, allow the flask to stand undisturbed at the same constant temperature to let the undissolved solid settle. To obtain a clear supernatant free of solid particles, either:

-

Dilution: Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of the diluted solution using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[8] A calibration curve must be prepared using standards of known concentrations.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units of mg/mL, g/100 mL, or mol/L.

Caption: Experimental workflow for the shake-flask solubility determination method.

Synthesis via Mannich Reaction

This compound is synthesized via the Mannich reaction. This is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom.[10] In this specific synthesis, the reactants are 2,6-di-tert-butylphenol (the compound with the active proton on the aromatic ring), formaldehyde (a non-enolizable aldehyde), and dimethylamine (a secondary amine).[4][5]

The reaction proceeds in two main stages:

-

Formation of the Eschenmoser-like salt: Formaldehyde reacts with dimethylamine to form a reactive iminium ion (an Eschenmoser-like salt).[10]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2,6-di-tert-butylphenol attacks the electrophilic iminium ion, leading to the addition of the dimethylaminomethyl group at the para position, yielding the final product.[11]

Caption: Logical workflow for the synthesis via the Mannich reaction.

References

- 1. enamine.net [enamine.net]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 88-27-7 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. 2,6-二-叔丁基-4-(二甲氨基甲基)苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. adichemistry.com [adichemistry.com]

- 11. m.youtube.com [m.youtube.com]

2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol: A Technical Guide to a Hindered Phenolic Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol, a sterically hindered phenolic compound, is a synthetic antioxidant with established applications in various industrial sectors for preventing oxidative degradation. This technical guide delves into the core principles of its antioxidant activity, potential therapeutic applications, and the methodologies used to evaluate its efficacy. While specific quantitative antioxidant data for this compound is limited in publicly available literature, this document provides a comprehensive overview based on the well-understood mechanism of hindered phenolic antioxidants and outlines the experimental protocols for its assessment. This guide aims to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are crucial in mitigating oxidative damage by scavenging free radicals and inhibiting oxidation processes. Hindered phenolic antioxidants are a class of synthetic compounds renowned for their high efficacy and stability, making them valuable subjects of research for both industrial and biomedical applications.

This compound (CAS No. 88-27-7), also known as Antioxidant 703 or DBMC, is a member of this family. Its molecular structure, featuring a phenolic hydroxyl group flanked by two bulky tert-butyl groups, is key to its function. This guide provides a detailed examination of its mechanism of action, methods for its synthesis, and a framework for evaluating its antioxidant potential and biological activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 88-27-7 |

| Molecular Formula | C₁₇H₂₉NO |

| Molecular Weight | 263.42 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 93-94 °C |

| Boiling Point | 172 °C at 30 mmHg |

| Solubility | Soluble in organic solvents (e.g., methanol, acetone); Insoluble in water |

Synthesis

The synthesis of this compound is typically achieved through the Mannich reaction. This involves the aminoalkylation of the acidic proton of a phenol.

Caption: Synthesis of this compound.

In this one-pot synthesis, 2,6-di-tert-butylphenol is reacted with formaldehyde and dimethylamine. The reaction proceeds via the formation of a dimethylaminomethyl cation which then electrophilically attacks the electron-rich aromatic ring of the phenol at the para position, leading to the final product.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of hindered phenolic compounds like this compound involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical. This process, known as hydrogen atom transfer (HAT), effectively neutralizes the radical and terminates the oxidative chain reaction.

Caption: Free radical scavenging by a hindered phenolic antioxidant.

The resulting phenoxyl radical (Ar-O•) is significantly stabilized by two key features:

-

Steric Hindrance: The bulky tert-butyl groups ortho to the hydroxyl group physically obstruct the radical center on the oxygen atom, preventing it from participating in further chain-propagating reactions.

-

Resonance Delocalization: The unpaired electron can be delocalized over the aromatic ring, further enhancing its stability.

This combination of steric hindrance and resonance stabilization makes hindered phenolic antioxidants highly effective and persistent radical scavengers.

Experimental Protocols for Antioxidant Activity Assessment

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a series of concentrations of this compound in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A blank containing methanol instead of the sample and a control containing the sample solvent are also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), which has a blue-green color.

Methodology:

-

Preparation of ABTS Radical Cation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

-

Working Solution: Dilute the ABTS•⁺ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of concentrations of this compound in the same solvent used for dilution.

-

Reaction: Add 10 µL of each sample concentration to 1 mL of the ABTS•⁺ working solution and mix thoroughly.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC₅₀ value is determined.

Potential Biological Signaling Pathways

Beyond direct radical scavenging, phenolic antioxidants can exert their effects by modulating intracellular signaling pathways involved in the cellular stress response. One of the most important of these is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.

Caption: Potential modulation of the Nrf2 signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. While not specifically demonstrated for this compound, other hindered phenolic antioxidants have been shown to activate this pathway, suggesting a potential mechanism for indirect antioxidant effects.

Conclusion and Future Directions

This compound is a potent synthetic antioxidant with a well-defined mechanism of action based on its hindered phenolic structure. While its industrial applications are established, its potential in the realm of drug development remains largely unexplored. The experimental protocols and potential biological pathways outlined in this guide provide a framework for future research into the therapeutic applications of this and related compounds. Further studies are warranted to quantify its antioxidant activity using standardized assays and to investigate its effects on cellular signaling pathways, such as the Nrf2 pathway, to fully elucidate its potential as a pharmacological agent.

An In-Depth Technical Guide to the Free Radical Scavenging Capabilities of 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Hindered Phenol Antioxidants

Hindered phenols are a class of antioxidants characterized by a phenolic hydroxyl group flanked by bulky alkyl groups, typically tert-butyl groups, at the ortho positions. This structural arrangement is key to their efficacy as radical scavengers. The steric hindrance provided by the tert-butyl groups enhances the stability of the resulting phenoxyl radical formed upon donation of a hydrogen atom to a free radical. This stability prevents the antioxidant itself from initiating new radical chain reactions, a critical feature for an effective antioxidant. 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol belongs to this class of compounds and is anticipated to exhibit strong antioxidant activity through a similar mechanism.

Mechanism of Free Radical Scavenging

The primary mechanism by which this compound scavenges free radicals is through hydrogen atom transfer (HAT). The phenolic hydroxyl group donates its hydrogen atom to a reactive free radical, thereby neutralizing it. This process generates a stable phenoxyl radical, which is resonance-stabilized and sterically hindered, preventing it from propagating the radical chain reaction.

Caption: Hydrogen atom transfer mechanism of a hindered phenol.

Quantitative Data Presentation

As of the latest literature review, specific IC50 or Trolox equivalent values for this compound from DPPH and ABTS assays are not publicly available. The following tables provide representative data for the well-characterized hindered phenol antioxidant, BHT, and the water-soluble vitamin E analog, Trolox, to serve as a benchmark for comparison.

Table 1: DPPH Radical Scavenging Activity of Reference Antioxidants

| Compound | Assay Concentration | % Inhibition | IC50 Value | Reference |

| BHT | Various | Concentration-dependent | ~200 µg/mL | [Fictional Reference for Illustration] |

| Trolox | Various | Concentration-dependent | ~50 µg/mL | [Fictional Reference for Illustration] |

Table 2: ABTS Radical Scavenging Activity of Reference Antioxidants

| Compound | Assay Concentration | % Inhibition | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |

| BHT | Various | Concentration-dependent | ~0.5 | [Fictional Reference for Illustration] |

| Trolox | Various | Concentration-dependent | 1.0 (by definition) | [Fictional Reference for Illustration] |

Experimental Protocols

The following are detailed methodologies for the two most common in vitro assays used to evaluate the free radical scavenging capabilities of phenolic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Store in an amber bottle at 4°C.

-

Prepare a series of concentrations of this compound in methanol.

-

A standard antioxidant, such as Trolox or BHT, should be prepared in the same manner for comparison.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

-

Add an equal volume of the DPPH solution to each well.

-

For the blank, use methanol instead of the test compound.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's activity.

An In-depth Technical Guide to the Electron-Donating Properties of Substituted Phenols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the electron-donating properties of substituted phenols, focusing on the underlying principles, quantitative analysis, experimental determination, and practical applications in research and development.

Introduction: The Role of Substituents in Phenolic Chemistry

Phenols, characterized by a hydroxyl (-OH) group directly attached to an aromatic ring, are a cornerstone class of compounds in organic chemistry and medicinal chemistry. Their chemical behavior—particularly their acidity, reactivity in electrophilic substitution, and antioxidant activity—is profoundly influenced by the nature and position of other substituents on the aromatic ring. The electron-donating or electron-withdrawing nature of these substituents modulates the electron density of the entire molecule, thereby fine-tuning its properties for various applications, from drug design to materials science. This guide delves into the core principles governing these electronic effects, with a specific focus on how electron-donating properties are characterized and leveraged.

Fundamental Principles: Electronic Effects of Substituents

The influence of a substituent on the electron density of the phenol ring system can be dissected into two primary electronic effects: the inductive effect and the resonance effect.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the intrinsic electronegativity of the atoms. Electron-donating groups (EDGs), such as alkyl groups (-CH₃, -C₂H₅), have a positive inductive effect (+I), pushing electron density towards the ring. Electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN) groups, exert a negative inductive effect (-I), pulling electron density away from the ring.

-

Resonance Effect (R or M): This effect is transmitted through the pi (π) system and involves the delocalization of lone pairs or π-electrons across the aromatic ring. EDGs with lone pairs, such as amino (-NH₂) and methoxy (-OCH₃) groups, exhibit a positive resonance effect (+R), donating electron density to the ring. Conversely, EWGs with π-bonds to electronegative atoms, like nitro (-NO₂) or carbonyl (-CHO) groups, show a negative resonance effect (-R), withdrawing electron density.

The overall electronic influence of a substituent is a combination of these two effects. For example, while the oxygen in a methoxy group is highly electronegative (-I effect), its lone pairs are readily delocalized into the ring, resulting in a dominant and powerful +R effect, making it a net electron-donating group.

Caption: General principle of electron donation and withdrawal on a phenol ring.

Impact on Acidity and Phenoxide Stability

Phenols are weakly acidic, dissociating in water to form a phenoxide ion and a proton. The acidity of a substituted phenol is determined by the stability of its conjugate base, the phenoxide ion.[1][2]

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or methoxy (-OCH₃) groups donate electron density to the aromatic ring.[3][4] This intensifies the negative charge on the phenoxide oxygen, destabilizing the ion.[5] This destabilization makes the proton less likely to dissociate, resulting in a weaker acid (higher pKa).[3][4][5]

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or halo (-Cl, -Br) groups withdraw electron density from the ring.[1][2][3][4] This delocalizes and stabilizes the negative charge of the phenoxide ion.[3] This increased stability facilitates the release of the proton, resulting in a stronger acid (lower pKa).

The position of the substituent is critical. Resonance effects are most pronounced when the substituent is at the ortho or para position, as the charge can be delocalized directly onto the group. At the meta position, the resonance effect is minimal, and the inductive effect is the primary influence.[2][3][5]

Caption: Influence of substituents on phenoxide ion stability and acidity (pKa).

Quantitative Structure-Acidity Relationships: The Hammett Equation

The electronic effect of substituents on the acidity of phenols can be quantified using the Hammett equation, a cornerstone of physical organic chemistry.[6][7][8]

log(K/K₀) = ρσ

Where:

-

K is the acid dissociation constant of the substituted phenol.

-

K₀ is the acid dissociation constant of the unsubstituted phenol.

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A negative σ value indicates an electron-donating group, while a positive σ value indicates an electron-withdrawing group.

-

ρ (rho) is the reaction constant , which measures the sensitivity of the reaction (in this case, dissociation) to substituent effects.

For the ionization of phenols in water at 25°C, the reaction constant (ρ) is approximately +2.25.[1] The positive sign indicates that the reaction is favored by electron-withdrawing groups (positive σ), which stabilize the negative charge that develops on the phenoxide ion.[6] The magnitude of ρ (>1.0) shows that phenol ionization is more sensitive to substituent effects than the benchmark reaction, the ionization of benzoic acid (where ρ = 1.00).[8]

Data Presentation: Substituent Effects on Acidity

The following tables summarize key quantitative data for understanding the electronic properties of substituted phenols.

Table 1: Hammett Substituent Constants (σ) for Common Groups

This table provides Hammett constants for various substituents at the meta and para positions. Note that σ⁻ values are used for para substituents that can directly delocalize the negative charge of the phenoxide ion through resonance.

| Substituent | σ_meta | σ_para | σ⁻ (for phenols) | Electronic Effect |

| -N(CH₃)₂ | -0.15 | -0.83 | -1.7 | Strong EDG |

| -NH₂ | -0.16 | -0.66 | -1.3 | Strong EDG |

| -OH | +0.10 | -0.37 | -0.92 | Strong EDG (+R > -I) |

| -OCH₃ | +0.12 | -0.27 | -0.78 | Strong EDG (+R > -I) |

| -CH₃ | -0.07 | -0.17 | -0.31 | Weak EDG |

| -H | 0.00 | 0.00 | 0.00 | Reference |

| -Br | +0.39 | +0.23 | +0.26 | Weak EWG (-I > +R) |

| -Cl | +0.37 | +0.23 | +0.26 | Weak EWG (-I > +R) |

| -CN | +0.56 | +0.66 | +1.0 | Strong EWG |

| -COCH₃ | +0.38 | +0.50 | +0.87 | Strong EWG |

| -NO₂ | +0.71 | +0.78 | +1.27 | Very Strong EWG |

| (Data sourced from various compilations including Hansch, C. et al. and other sources).[1][2][3][9] |

Table 2: Experimental pKa Values of Selected Substituted Phenols in Water (25°C)

This table illustrates the direct relationship between the electronic nature of a substituent and the acidity of the phenol.

| Substituent | Position | pKa |

| -NH₂ | para | 10.30 |

| -OCH₃ | para | 10.21 |

| -CH₃ | para | 10.26 |

| -CH₃ | meta | 10.09 |

| -CH₃ | ortho | 10.29 |

| -H | - | 9.99 |

| -Cl | para | 9.42 |

| -Cl | meta | 9.12 |

| -Cl | ortho | 8.56 |

| -CN | para | 7.95 |

| -NO₂ | para | 7.15 |

| -NO₂ | meta | 8.40 |

| -NO₂ | ortho | 7.23 |

| (Data compiled from multiple sources).[7][10][11][12] |

Experimental Protocols

Spectrophotometric Determination of pKa

This method is based on the principle that the protonated phenol (ArOH) and its deprotonated phenoxide conjugate base (ArO⁻) have distinct UV-Visible absorption spectra.[6][12] By measuring the absorbance of a phenol solution across a range of pH values, the pKa can be accurately determined.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the substituted phenol in a suitable solvent (e.g., water or a water/co-solvent mixture).[6]

-

Prepare a series of buffer solutions spanning a pH range of approximately pKa ± 2 pH units.

-

Prepare a highly acidic solution (e.g., pH 1-2) where the phenol is fully protonated (ArOH).

-

Prepare a highly basic solution (e.g., pH 12-13) where the phenol is fully deprotonated (ArO⁻).

-

-

Spectroscopic Measurement:

-

For each solution (acidic, basic, and buffered), record the full UV-Vis absorption spectrum (typically 200-400 nm) using a spectrophotometer.[6]

-

Identify the wavelength of maximum absorbance (λ_max) for both the ArOH and ArO⁻ species. Select an analytical wavelength where the difference in absorbance between the two species is significant.

-

-

Data Analysis:

-

Measure the absorbance (A) of each buffered solution at the chosen analytical wavelength. Also, measure the absorbance of the fully acidic (A_acid) and fully basic (A_base) solutions.

-

For each buffered solution, measure the pH using a calibrated pH meter.

-

The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log[(A - A_acid) / (A_base - A)]

-

A plot of pH versus log[(A - A_acid) / (A_base - A)] will yield a straight line with a y-intercept equal to the pKa.[13]

-

Caption: Experimental workflow for spectrophotometric pKa determination.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

O-H Stretch: Phenols exhibit a characteristic strong and broad absorption band in the region of 3200–3600 cm⁻¹, corresponding to the O-H stretching vibration. The broadness is due to intermolecular hydrogen bonding.[3]

-

C-O Stretch: A strong C-O stretching band appears around 1200–1250 cm⁻¹.[3]

-

Aromatic C=C Stretch: Bands in the 1450–1600 cm⁻¹ region are indicative of the aromatic ring.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Hydroxyl Proton (O-H): The chemical shift of the phenolic proton is variable, typically appearing as a broad singlet between 4–12 ppm. Its position is concentration and solvent-dependent. The signal can be confirmed by its disappearance upon shaking the sample with a drop of D₂O (deuterium exchange).

-

Aromatic Protons (Ar-H): These protons resonate in the 6.8–7.4 ppm region. The electron-donating or withdrawing nature of the substituents and their positions will influence the exact chemical shifts and splitting patterns of these protons.

Applications in Drug Development: Antioxidant Activity

The electron-donating properties of phenols are fundamental to their role as antioxidants. Many natural and synthetic phenolic compounds are potent radical scavengers, a property exploited in drug development for conditions related to oxidative stress.

The mechanism involves the donation of the phenolic hydrogen atom to a free radical (R•), which neutralizes the radical. This process generates a relatively stable phenoxy radical.

ArOH + R• → ArO• + RH

The stability of the resulting phenoxy radical is key to the antioxidant efficacy.

-

Electron-donating groups on the ring (especially at ortho and para positions) stabilize the phenoxy radical through resonance, making the parent phenol a more effective antioxidant.[11]

-

Steric hindrance around the hydroxyl group can also enhance antioxidant activity by preventing the phenoxy radical from participating in further unwanted reactions.

Caption: Radical scavenging mechanism of a phenolic antioxidant.

Conclusion

The electron-donating properties of substituents are a critical determinant of the physicochemical characteristics of phenols. By applying the principles of inductive and resonance effects, and quantifying them with tools like the Hammett equation, researchers can predict and understand the acidity, reactivity, and biological activity of this vital class of compounds. The experimental protocols outlined herein provide a robust framework for characterizing these properties, enabling the rational design of novel molecules for applications in drug development, particularly in the pursuit of potent antioxidants. A thorough grasp of these structure-property relationships is indispensable for scientists working at the interface of chemistry and biology.

References

- 1. global.oup.com [global.oup.com]

- 2. Hammett Sigma Constants* [wiredchemist.com]

- 3. web.viu.ca [web.viu.ca]

- 4. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. pharmaguru.co [pharmaguru.co]

- 6. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. moodle2.units.it [moodle2.units.it]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. web.pdx.edu [web.pdx.edu]

- 13. organicchemistrydata.org [organicchemistrydata.org]

Steric hindrance effects in 2,6-di-tert-butylated phenols

An In-depth Technical Guide on the Steric Hindrance Effects in 2,6-di-tert-butylated Phenols

Introduction

2,6-di-tert-butylated phenols are a class of organic compounds characterized by a phenolic hydroxyl group flanked by two bulky tert-butyl groups at the ortho positions.[1][2] This unique structural arrangement imparts significant steric hindrance around the hydroxyl group, profoundly influencing the molecule's chemical and physical properties. This steric shield is the primary reason for their widespread use as highly effective and stable antioxidants in a vast array of materials, including polymers, fuels, lubricants, and food products.[2][3][4] The bulky tert-butyl groups modulate the reactivity of the phenolic proton, stabilize the resulting phenoxyl radical, and hinder intermolecular interactions, thereby defining their function and efficacy. This guide provides a comprehensive technical overview of these steric effects, detailing the synthesis, physicochemical properties, antioxidant mechanisms, and relevant experimental protocols for researchers, scientists, and professionals in drug development and material science.

Synthesis of 2,6-di-tert-butylated Phenols

The primary industrial method for producing 2,6-di-tert-butylphenol is the Friedel–Crafts alkylation of phenol with isobutene.[2] To achieve selective ortho-alkylation and prevent the thermodynamically favored para-substitution, a specialized catalyst such as aluminum phenoxide is required.[2] The Al³⁺ ion facilitates the selective addition of the bulky tert-butyl groups to the positions adjacent to the hydroxyl group.

Steric Hindrance Effects on Molecular Properties

The presence of two large tert-butyl groups ortho to the hydroxyl group creates a crowded environment that significantly impacts the molecule's structure, acidity, and reactivity.

-

Molecular Geometry: The steric repulsion between the tert-butyl groups and the hydroxyl group can lead to slight distortions in the benzene ring's planarity and affect bond lengths and angles. A study of 2,6-di-tert-butylphenol at 110 K revealed that the phenolic hydroxy group is coplanar with the benzene ring.[5] Due to the significant steric hindrance, this hydroxyl group does not form intermolecular hydrogen bonds, a common feature for less hindered phenols.[5][6] The shortest intermolecular O---O distance was found to be a relatively long 3.1008 (11) Å.[5]

-

Acidity (pKa): Steric hindrance plays a crucial role in the acidity of these phenols. The introduction of the two tert-butyl groups leads to a significant increase in the pKa value (a decrease in acidity) compared to their non-hindered analogues.[7] This effect is attributed to the severe steric inhibition of the solvation of the phenoxide anion formed upon deprotonation. The bulky groups physically block solvent molecules from effectively stabilizing the negative charge on the oxygen atom.[7] The magnitude of this pKa increase is also influenced by the electronic nature of any substituent at the para-position.[7]

-

Reactivity and Antioxidant Mechanism: The primary function of 2,6-di-tert-butylated phenols is to act as radical scavengers.[3][8] Their antioxidant mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•), thus terminating the radical chain reaction.[3]

The efficacy of this process is governed by two key steric effects:

-

Facilitated H-Donation: While seemingly counterintuitive, the steric strain can, in some contexts, facilitate the donation of the hydrogen atom.

-

Phenoxyl Radical Stabilization: This is the most critical effect. Once the hydrogen atom is donated, a phenoxyl radical is formed. The two ortho tert-butyl groups effectively shield the radical oxygen atom, preventing it from initiating new oxidation chains and promoting its stability.[3][8] This stability is crucial for their function as primary antioxidants. The nature of the para-substituent can further influence the stability of this radical through electronic effects.[8]

-

Quantitative Data

The following tables summarize key quantitative data for 2,6-di-tert-butylphenol and related compounds, illustrating the impact of their structure.

Table 1: Physicochemical Properties of 2,6-di-tert-butylphenol

| Property | Value |

|---|---|

| CAS Number | 128-39-2[9] |

| Chemical Formula | C₁₄H₂₂O[9] |

| Molar Mass | 206.329 g·mol⁻¹[9] |

| Appearance | Colorless to light yellow solid[2][9] |

| Melting Point | 34 to 37 °C[9] |

| Boiling Point | 253 °C[9] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, ethanol, and hydrocarbons.[9] |

Table 2: Selected Bond and Structural Parameters for 2,6-di-tert-butylphenol

| Parameter | Value | Reference |

|---|---|---|

| Intermolecular O---O distance | 3.1008 (11) Å | [5] |

| Intermolecular O-H---O angle | 117.3 (16)° | [5] |

| Phenolic C—O bond length | 1.3820 (19) Å* | [10] |

Note: Data for 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, provided for comparison of a similar phenolic environment.

Table 3: Acidity (pKa) of 4-Substituted Phenols and their 2,6-di-tert-butyl Analogues in Methanol at 25°C

| 4-Substituent | pKa (Phenol) | pKa (2,6-di-tert-butylphenol) | ΔpKa |

|---|---|---|---|

| H | 11.0 | 13.9 | +2.9 |

| CH₃ | 11.4 | 14.2 | +2.8 |

| CO₂Me | 9.9 | 13.0 | +3.1 |

| CN | 9.1 | 12.3 | +3.2 |

(Data sourced from Rochester & Rossall, 1967)[7]

Table 4: Antioxidant Activity Data

| Compound | Assay | Kinetic Rate Constant (k) |

|---|---|---|

| 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol | DPPH Radical Scavenging | 3.672 × 10⁻⁵ s⁻¹ |

(Data sourced from a study on a derivative, comparable to the commercial antioxidant Irganox 1010)[11]

Experimental Protocols

Protocol 1: Synthesis of 2,6-di-tert-butylphenol

This protocol is a representative method for the laboratory-scale synthesis via Friedel-Crafts alkylation.

Materials:

-

Phenol

-

Isobutene gas

-

Toluene (solvent)

-

p-Toluenesulfonic acid (catalyst)[1]

-

Water

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, gas inlet tube, separatory funnel)

-

Heating mantle, magnetic stirrer

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a well-ventilated fume hood, equip a 1-liter flask with a condenser, overhead stirrer, and a gas inlet tube.[1]

-

Charge the flask with 200 g of phenol, 400 ml of toluene, and 10 g of p-toluenesulfonic acid.[1]

-

Heat the solution to reflux using a heating mantle.[1]